molecular formula C19H30N2O2 B15499179 N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-1-benzopyran-5-carboxamide

N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-1-benzopyran-5-carboxamide

Cat. No.: B15499179
M. Wt: 318.5 g/mol
InChI Key: UEAKCKJAKUFIQP-UHFFFAOYSA-N
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Description

N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-1-benzopyran-5-carboxamide is a heterocyclic compound featuring a benzopyran core substituted with a carboxamide group at position 5 and a branched alkylamino group at position 2. The benzopyran scaffold is a 3,4-dihydro-2H-derivative, conferring partial saturation and structural rigidity. The carboxamide moiety (CONH-) is linked to a propan-2-yl (isopropyl) group, while the amino group at position 3 is substituted with both propan-2-yl and propyl chains, creating steric bulk and influencing lipophilicity .

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C19H30N2O2/c1-6-10-21(14(4)5)15-11-17-16(19(22)20-13(2)3)8-7-9-18(17)23-12-15/h7-9,13-15H,6,10-12H2,1-5H3,(H,20,22)

InChI Key

UEAKCKJAKUFIQP-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CC2=C(C=CC=C2OC1)C(=O)NC(C)C)C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting substituents, molecular features, and inferred properties:

Compound Name Core Structure Substituents Molecular Formula Key Features Potential Applications Reference
N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-1-benzopyran-5-carboxamide Dihydrobenzopyran - 5-carboxamide (isopropyl)
- 3-[propan-2-yl(propyl)amino]
Not explicitly stated High lipophilicity due to branched alkyl chains; rigid benzopyran scaffold Enzyme inhibition (speculative)
N-[(2S)-3-cyclohexyl-1-oxidanylidene-1-[[(2S)-1-oxidanylidene-3-[(3S)-2-oxidanylidenepyrrolidin-3-yl]propan-2-yl]amino]propan-2-yl]-1H-indole-2-carboxamide Indole-carboxamide - Cyclohexyl
- Pyrrolidinyl-oxidanylidene chain
C₂₅H₂₅FN₄O₄ Peptidomimetic structure; potential protease inhibitor (PDB: 6M0K) Antiviral or anticancer (inferred from PDB)
3-{2-[Ethyl(propyl)amino]ethyl}-1H-indol-4-ol Indole - Ethyl(propyl)aminoethyl chain
- Hydroxyl group at position 4
Not explicitly stated Flexible aminoethyl side chain; polar hydroxyl group CNS targeting (speculative)
N-(3,4-dichlorophenyl) propanamide Propanamide - 3,4-dichlorophenyl C₉H₈Cl₂NO Simple arylpropanamide; high electrophilicity from chlorine substituents Herbicide (propanil)
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine-carboxamide - Halogenated aryl groups
- Pyrimidinylcyclopropyl carbamoyl
C₃₀H₂₂ClFN₆O₄ Multisubstituted heterocycle; likely kinase inhibitor (inferred from synthetic route) Oncology (speculative)

Key Structural and Functional Insights

Benzopyran vs. Indole/Propanamide Cores :

  • The dihydrobenzopyran core in the target compound provides conformational restraint compared to flexible indole or propanamide backbones. This rigidity may enhance binding selectivity but reduce adaptability to diverse binding pockets .
  • Propanamide derivatives (e.g., N-(3,4-dichlorophenyl) propanamide) lack the fused heterocyclic system, simplifying synthesis but limiting three-dimensional interactions critical for high-affinity binding .

Substituent Effects: Branched Alkylamino Groups: The propan-2-yl(propyl)amino group in the target compound introduces significant steric bulk and hydrophobicity, favoring interactions with deep hydrophobic pockets (e.g., in cytochrome P450 enzymes or G-protein-coupled receptors). Similar ethyl(propyl)amino groups in indole derivatives () suggest a trend toward optimizing lipophilicity for blood-brain barrier penetration . Halogenation: Chlorine and fluorine substituents in analogs () enhance electrophilicity and metabolic stability but may introduce toxicity risks .

Computational Predictions: Docking Studies: AutoDock Vina () could predict the target compound’s binding modes by comparing it to the indole-carboxamide inhibitor (). The benzopyran scaffold’s rigidity may reduce entropic penalties upon binding compared to flexible analogs . Noncovalent Interactions: Analysis via Multiwfn () and noncovalent interaction (NCI) plots () would reveal differences in van der Waals surfaces and hydrogen-bonding potentials. For example, the target compound’s carboxamide may form stronger hydrogen bonds than the propanamide’s amide group due to electronic effects .

Research Findings and Implications

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step functionalization of the benzopyran core, analogous to the coupling strategies seen in (e.g., carboxamide formation via 2-(3H-triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate activation) .

Structure-Activity Relationship (SAR) Trends: Amino Group Substitution: Replacement of the propan-2-yl group with smaller alkyl chains (e.g., ethyl in ) could modulate steric hindrance and improve solubility. Benzopyran vs. Furopyridine Cores: The furopyridine-carboxamide in incorporates halogenated aryl groups, suggesting that similar substitutions on the benzopyran core might enhance target affinity .

Limitations and Future Directions :

  • Experimental validation of the compound’s pharmacokinetic and pharmacodynamic properties is absent in the evidence.
  • Computational tools (e.g., AutoDock Vina, Multiwfn) should be employed to prioritize analogs for synthesis and testing .

Q & A

Q. What are the optimal synthetic routes for N-propan-2-yl-3-[propan-2-yl(propyl)amino]-3,4-dihydro-2H-1-benzopyran-5-carboxamide, and how can experimental efficiency be improved?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent, catalyst loading). For example, fractional factorial designs can reduce the number of trials while identifying critical variables like steric effects from the branched isopropyl and propyl amine groups. Reaction path search methods, such as quantum chemical calculations (e.g., DFT), can predict feasible intermediates and transition states, narrowing experimental conditions .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) and multidimensional NMR (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY) to confirm the benzopyran core and tertiary amine substituents. For purity, use HPLC with a chiral stationary phase to resolve stereoisomers arising from the propan-2-yl groups. Cross-validate results with FT-IR to detect functional groups like the carboxamide .

Q. How does the compound’s solubility vary across solvents, and what methods enhance its bioavailability for in vitro assays?

  • Methodological Answer : Perform solubility screens in polar aprotic (e.g., DMSO), protic (e.g., methanol), and lipid-mimetic solvents (e.g., cyclodextrin solutions). Use molecular dynamics simulations to predict solvation free energy. For bioavailability, employ micronization or co-solvent systems (e.g., PEG-400/water) to improve dissolution kinetics .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, such as enzymes or receptors?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and MD simulations to model binding affinities at active sites. Use QM/MM hybrid methods to study electronic interactions between the carboxamide group and target residues. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data in reaction yields or bioactivity across studies be resolved?

  • Methodological Answer : Conduct meta-analysis of published datasets to identify outliers. Use Bayesian statistical models to account for variability in experimental conditions (e.g., impurity profiles). Replicate key experiments under controlled conditions, applying robustness testing (e.g., Youden’s ruggedness test) to isolate confounding factors .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer : Implement continuous-flow reactors to control exothermic reactions and minimize racemization. Optimize crystallization conditions (e.g., anti-solvent addition rates) to preserve the dihydro-2H-benzopyran conformation. Monitor chiral purity via circular dichroism (CD) during process validation .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term studies?

  • Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) using HPLC to track degradation products (e.g., hydrolysis of the carboxamide). Apply Arrhenius kinetics to extrapolate shelf-life. For pH-dependent stability, use UV-Vis spectroscopy to monitor absorbance shifts in buffered solutions .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., propan-2-yl vs. linear alkyl groups) influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Synthesize analogs with linear propyl or ethyl groups and compare via QSAR models . Use Langmuir monolayer studies to assess hydrophobicity differences. Test in vitro activity against isoforms of cytochrome P450 to evaluate metabolic stability .

Q. What role does the 3,4-dihydro-2H-1-benzopyran scaffold play in modulating pharmacokinetic properties compared to fully aromatic systems?

  • Methodological Answer : Compare logP and plasma protein binding (PPB) between the dihydrobenzopyran and its aromatic counterpart. Use PAMPA assays to measure passive permeability. Conduct in vivo PK studies in rodent models to evaluate half-life differences .

Data and Reproducibility

Q. What standardized protocols ensure reproducibility in synthesizing and testing this compound across labs?

  • Methodological Answer :
    Adopt BRENDA-style reaction templates with explicit details on catalyst batches, solvent grades, and purification steps. Share raw spectral data (NMR, HRMS) in public repositories like Zenodo. Use interlaboratory round-robin tests to harmonize bioassay protocols .

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